Trypsin Fragment Hit Affinity Ranking: Quantified IC50 Comparison Across Five Co-Crystallized Fragments
In a landmark fragment-based drug discovery study by Yamane et al. (2011), five fragment hit compounds were co-crystallized with bovine trypsin and their in-crystal binding affinities were ranked via competitive soaking experiments, with solution IC50 values independently determined. (2,5-Dimethyl-3-furyl)methanamine (PDB ligand SZ9, PDB 3RXL) exhibited an IC50 of 2.4 mM against trypsin. This places it as the weakest binder among the five confirmed hits, with (3-methoxyphenyl)methanamine (3ATI, 188 µM) being ~12.8-fold more potent and cycloheptanamine (3ATK, 1400 µM) being ~1.7-fold more potent [1]. The quantitative ranking—188 µM (3ATI) < 873 µM (3ATM) < 1400 µM (3ATK) < 2400 µM (3RXL)—provides a directly comparable, experimentally determined affinity scale derived from identical assay conditions, enabling rational prioritization of this scaffold for hit-to-lead optimization where weaker initial affinity may be acceptable in exchange for superior ligand efficiency or synthetic tractability [2].
| Evidence Dimension | Trypsin inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2400 µM (2.4 mM); -logKd/Ki = 2.62; PDB 3RXL, ligand SZ9 |
| Comparator Or Baseline | (3-Methoxyphenyl)methanamine: IC50 = 188 µM (3ATI); Cycloheptanamine: IC50 = 1400 µM (3ATK); TSS: IC50 = 873 µM (3ATM); Benzamidine: literature Ki ~18 µM (3ATL, positive control) |
| Quantified Difference | 2.4 mM vs. 1.4 mM (1.7-fold weaker than cycloheptanamine); vs. 0.188 mM (12.8-fold weaker than 3-methoxyphenyl analog); vs. ~0.018 mM (~133-fold weaker than benzamidine control) |
| Conditions | Bovine pancreatic trypsin; X-ray crystallography at 1.7 Å resolution; high-concentration solution bioassay; competitive fragment soaking experiments (Yamane et al., J. Appl. Crystallogr. 2011) |
Why This Matters
This head-to-head affinity ranking within a single, rigorously controlled study provides procurement decision-makers with a validated benchmark of this compound's binding properties relative to structurally diverse fragment alternatives, enabling informed selection for fragment-growing campaigns where scaffold diversity is prioritized over initial potency.
- [1] BioLiP / PDBbind-CN. Ligand binding data for PDB entries 3RXL (SZ9), 3ATI (SZ4), 3ATK (SZ1), 3ATM (TSS). -logKd/Ki and IC50 values derived from primary citation: Yamane et al., J. Appl. Crystallogr. 2011, 44:798-804. Accessed via Zhang Group, University of Michigan. View Source
- [2] Yamane J, Yao M, Zhou Y, et al. In-crystal affinity ranking of fragment hit compounds reveals a relationship with their inhibitory activities. Journal of Applied Crystallography, 2011; 44(4): 798–804. DOI: 10.1107/S0021889811017717. Supporting Information: he5523sup1.pdf. View Source
